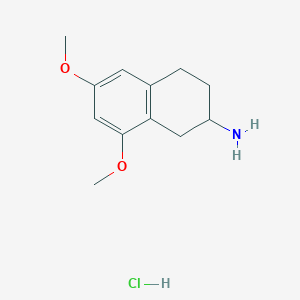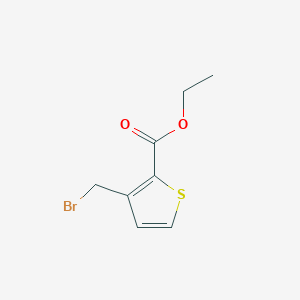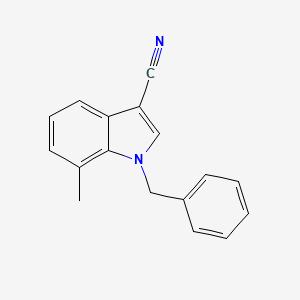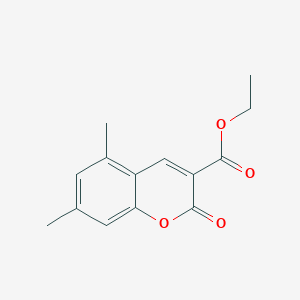
N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dietil-2-metil-1,2,3,4-tetrahidroquinolina-6-carboxamida es un compuesto orgánico sintético que pertenece a la familia de las tetrahidroquinolinas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N,N-Dietil-2-metil-1,2,3,4-tetrahidroquinolina-6-carboxamida generalmente involucra un proceso de múltiples pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de tetrahidroquinolina: Esto se puede lograr a través de una reacción en cascada que involucra 2-alquenil anilina, aldehídos y cianoacetato de etilo en presencia de una base como DBU (1,8-Diazabiciclo[5.4.0]undec-7-eno).
Introducción del grupo carboxamida: El grupo carboxamida se puede introducir a través de una reacción con dietilamina y un derivado de ácido carboxílico adecuado en condiciones apropiadas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para agilizar el proceso y reducir los costos .
Análisis De Reacciones Químicas
Tipos de reacciones
N,N-Dietil-2-metil-1,2,3,4-tetrahidroquinolina-6-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden producir diferentes derivados de tetrahidroquinolina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los átomos de nitrógeno y carbono.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Se pueden usar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir varios derivados de tetrahidroquinolina .
Aplicaciones Científicas De Investigación
N,N-Dietil-2-metil-1,2,3,4-tetrahidroquinolina-6-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de pesticidas, antioxidantes y tintes.
Mecanismo De Acción
El mecanismo por el cual N,N-Dietil-2-metil-1,2,3,4-tetrahidroquinolina-6-carboxamida ejerce sus efectos involucra interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas o receptores que desempeñan un papel en las vías biológicas afectadas por el compuesto. Las vías y los objetivos moleculares exactos aún están bajo investigación .
Comparación Con Compuestos Similares
Compuestos similares
1,2,3,4-Tetrahidroisoquinolina: Comparte una estructura central similar pero difiere en grupos funcionales.
Quinolina: Carece de la estructura tetrahidro y tiene diferentes propiedades químicas.
Isoquinolina: Similar a la quinolina pero con una disposición diferente de átomos de nitrógeno y carbono.
Singularidad
N,N-Dietil-2-metil-1,2,3,4-tetrahidroquinolina-6-carboxamida es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
1706458-15-2 |
|---|---|
Fórmula molecular |
C15H22N2O |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
N,N-diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-4-17(5-2)15(18)13-8-9-14-12(10-13)7-6-11(3)16-14/h8-11,16H,4-7H2,1-3H3 |
Clave InChI |
UGQVWWADXIRLEX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC2=C(C=C1)NC(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-benzo[f]chromene-1-carbonyl chloride](/img/structure/B11866831.png)
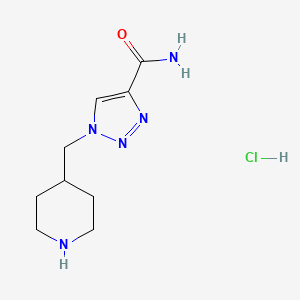
![5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine](/img/structure/B11866843.png)


